Validamycin C

Description

Properties

IUPAC Name |

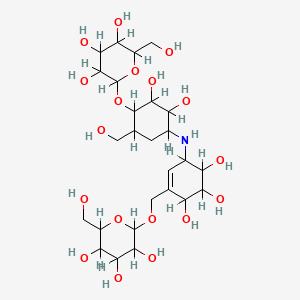

2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZLKGXGTJOZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925570 |

Source

|

| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-70-3 |

Source

|

| Record name | Validamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stability Profile of Validamycin C: An In-depth Technical Guide

Introduction: Understanding the Significance of Validamycin C Stability

Validamycin C, a member of the validamycin family of aminoglycoside antibiotics, plays a crucial role in various biological research applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical and chemical stability is paramount for ensuring accurate and reproducible experimental outcomes, developing robust formulations, and defining appropriate storage and handling conditions. This in-depth technical guide provides a comprehensive overview of the stability profile of Validamycin C, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing a framework for establishing self-validating stability-indicating methods. By grounding our discussion in authoritative scientific principles and regulatory guidelines, we aim to equip the reader with the necessary expertise to confidently assess and manage the stability of Validamycin C in their specific applications.

Physicochemical Properties of Validamycin C: The Foundation of Stability

A molecule's inherent physical and chemical characteristics are the primary determinants of its stability. Validamycin C is a complex pseudotrisaccharide with multiple chiral centers and functional groups that are susceptible to degradation under various environmental conditions.

| Property | Description | Source |

| Appearance | Colorless, odorless, hygroscopic powder. | |

| Molecular Formula | C₂₆H₄₅NO₁₈ | [1] |

| Molecular Weight | 659.6 g/mol | [1] |

| Solubility | Readily soluble in water. Soluble in methanol, dimethylformamide, and dimethyl sulfoxide. | |

| Melting Point | Decomposes around 130-135 °C. |

The high number of hydroxyl groups and the presence of glycosidic and C-N linkages are key features that influence the degradation pathways of Validamycin C. Its hygroscopic nature necessitates storage in well-sealed containers to prevent moisture uptake, which can accelerate hydrolytic degradation.

Forced Degradation Studies: Unveiling the Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by the International Council for Harmonisation (ICH) guidelines[2][3]. By subjecting Validamycin C to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation products and elucidate its degradation pathways. This information is indispensable for the development of stability-indicating analytical methods. A target degradation of 5-20% is generally considered optimal for these studies to ensure that the primary degradation products are formed without being further degraded into secondary or tertiary products[2].

Experimental Workflow for Forced Degradation of Validamycin C

The following diagram illustrates a comprehensive workflow for conducting forced degradation studies on Validamycin C. The rationale behind this design is to systematically evaluate the impact of common environmental stressors.

Sources

An In-depth Technical Guide to Validamycin C and its Relationship to Aminoglycoside Antibiotic Complexes

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.

Foreword: Deconstructing a Common Misconception

In the landscape of antimicrobial agents, the term "aminoglycoside" often evokes a specific mechanism: the targeting of the bacterial ribosome to inhibit protein synthesis. However, this broad classification, based on the presence of amino-sugars, encompasses compounds with remarkably divergent biological activities. This guide addresses a nuanced topic at the intersection of this classification: the role of Validamycin C in aminoglycoside antibiotic complexes.

Initial exploration into this subject reveals a fundamental, yet crucial, clarification. The concept of Validamycin C forming functional complexes with canonical aminoglycoside antibiotics is not supported by current scientific literature. Instead, Validamycin and its analogues, including Validamycin C, represent a distinct class of pseudo-oligosaccharides. Their primary and well-documented mechanism of action is not the inhibition of ribosomal function, but rather the potent and specific inhibition of the enzyme trehalase.

This guide, therefore, pivots from the initial premise to provide a more accurate and valuable technical overview. We will first dissect the established mechanism of canonical aminoglycosides and their interaction with the ribosomal A-site. Subsequently, we will delve into the unique biochemistry of the Validamycin family, with a focus on Validamycin A and its less active counterpart, Validamycin C. By juxtaposing these two groups, this whitepaper aims to provide a clear, evidence-based understanding of their distinct roles and to correct the misconception that they act in concert through direct complex formation.

Part 1: The Canonical Aminoglycoside Antibiotics and Their Ribosomal Complexes

Canonical aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin, are potent bactericidal agents renowned for their efficacy against a wide range of bacteria.[1][2][3][4][5] Their mechanism of action is a classic example of targeting a fundamental cellular process: protein synthesis.

The Molecular Target: The Bacterial Ribosomal A-Site

The primary target of these aminoglycosides is the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][2] Specifically, they bind with high affinity to the decoding A-site, a critical region responsible for ensuring the correct pairing of messenger RNA (mRNA) codons with the corresponding aminoacyl-transfer RNA (tRNA) anticodons.[2] This interaction is the cornerstone of their antibiotic activity.

Mechanism of Action: Induction of Miscoding

Upon binding to the A-site, aminoglycosides induce a conformational change in the rRNA.[4] This structural alteration disrupts the fidelity of the decoding process, leading to the misreading of the mRNA template.[1][2] The ribosome then incorporates incorrect amino acids into the growing polypeptide chain. The accumulation of these aberrant proteins disrupts cellular function, damages the cell membrane, and ultimately leads to bacterial cell death.[2][3]

Structural Insights into Aminoglycoside-Ribosome Complexes

The interaction between aminoglycosides and the ribosomal A-site has been extensively studied using high-resolution structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided atomic-level details of how these drugs recognize and bind to their RNA target.

Key features of this interaction include:

-

High Affinity and Specificity: Aminoglycosides bind to a specific pocket within the A-site, forming a network of hydrogen bonds with the rRNA.[1]

-

Conformational Flipping: The binding of the antibiotic stabilizes a "flipped-out" conformation of two universally conserved adenine residues (A1492 and A1493) in the 16S rRNA.[6] This conformation is crucial for the recognition of the codon-anticodon helix, and its stabilization by the drug leads to the acceptance of near-cognate tRNAs, resulting in mistranslation.

The structural basis for this interaction is a prime example of RNA-ligand recognition and has been a focal point for the development of new antibacterial agents.

Part 2: The Validamycin Family - A Divergent Class of Pseudo-Oligosaccharides

While often categorized under the broad umbrella of "aminoglycosides" due to their amino-sugar components, the Validamycin family of compounds, produced by Streptomyces hygroscopicus, operates through a completely different and highly specific mechanism.[2][7][8]

Validamycin A: The Archetype of a Trehalase Inhibitor

Validamycin A is the most abundant and active component of the validamycin complex.[8] It is a pseudo-trisaccharide that bears a structural resemblance to trehalose, a disaccharide crucial for the energy metabolism of many fungi and insects.[9][10][11]

The primary mode of action of Validamycin A is the competitive inhibition of the enzyme trehalase.[9][10][11] Trehalase catalyzes the hydrolysis of trehalose into two molecules of glucose, which then enter central metabolic pathways to provide energy. By inhibiting this enzyme, Validamycin A effectively cuts off a vital energy source for susceptible organisms, leading to growth inhibition and, in the case of some plant pathogens, a reduction in virulence.[12][13][14][15][16]

It is this potent and specific anti-fungal and insecticidal activity that has led to the widespread use of Validamycin A in agriculture.[14][16]

Unveiling Validamycin C: A Less Active Analogue

Validamycin C is another component of the validamycin complex produced by S. hygroscopicus.[8] Structurally, it is a larger pseudo-oligosaccharide than Validamycin A.[17][18]

Figure 1: Conceptual comparison of Validamycin A and C structures.

Crucially, studies have shown that Validamycin C is considerably less active as a trehalase inhibitor compared to Validamycin A.[19] In fact, some microbial processes can convert Validamycin C into the more active Validamycin A through the selective hydrolysis of a glycosidic linkage.[19] This suggests that Validamycin C is a biosynthetic precursor or a less potent analogue within the validamycin complex.

Re-evaluating the "Aminoglycoside" Classification

The classification of Validamycins as aminoglycosides is a source of potential confusion for researchers. While they do contain amino-sugar-like moieties, their molecular architecture and, most importantly, their mechanism of action are fundamentally different from canonical aminoglycosides.

| Feature | Canonical Aminoglycosides (e.g., Kanamycin) | Validamycins (e.g., Validamycin A) |

| Core Structure | 2-deoxystreptamine | Pseudo-oligosaccharide |

| Primary Target | Bacterial Ribosome (16S rRNA A-site) | Trehalase Enzyme |

| Mechanism | Inhibition of Protein Synthesis, Miscoding | Inhibition of Trehalose Hydrolysis |

| Primary Use | Antibacterial Agents | Agricultural Fungicides/Insecticides |

Table 1: Comparison of Canonical Aminoglycosides and Validamycins.

Recent research has hinted at potential secondary effects of Validamycin on ribosome synthesis and MAPK signaling pathways in certain fungi.[10][20] However, these are not the primary mechanism of action and do not involve direct binding to the ribosomal A-site in the manner of canonical aminoglycosides. There is no evidence to suggest that Validamycin C, or any other validamycin, forms a functional complex with other aminoglycoside antibiotics.

Part 3: Methodologies for Studying Aminoglycoside-RNA Interactions

For researchers in drug development, understanding the biophysical and structural basis of drug-target interactions is paramount. The following section provides an overview of key experimental workflows used to characterize the binding of canonical aminoglycosides to their ribosomal RNA targets.

X-ray Crystallography: Visualizing the Complex at Atomic Resolution

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their complexes. It has been instrumental in elucidating the binding mode of aminoglycosides to the ribosomal A-site.[1][3][4][6][21][22][23]

Figure 2: X-ray crystallography workflow for aminoglycoside-RNA complexes.

-

Preparation of the RNA Target: A short RNA oligonucleotide corresponding to the ribosomal A-site is synthesized and purified.

-

Co-crystallization: The RNA is mixed with the aminoglycoside of interest, and crystallization conditions are screened to obtain high-quality crystals of the complex.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution: The diffraction data is processed to generate an electron density map, from which the atomic model of the RNA-drug complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution, which is a more native-like environment compared to a crystal lattice.[24][25][26][27][28]

Figure 3: NMR spectroscopy workflow for aminoglycoside-RNA interactions.

-

Sample Preparation: Isotopically labeled (e.g., ¹³C, ¹⁵N) RNA is prepared to enhance NMR signal sensitivity and resolution.

-

NMR Titration: The aminoglycoside is titrated into the RNA sample, and NMR spectra are recorded at each step.

-

Chemical Shift Perturbation (CSP) Mapping: Changes in the chemical shifts of RNA resonances upon drug binding are monitored to identify the binding site.

-

Structural Restraints and Calculation: Nuclear Overhauser effect (NOE) data is collected to determine through-space proximities between atoms in the RNA and the drug, which are then used as restraints to calculate the three-dimensional structure of the complex.

Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][29][30][31]

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

-

Degas all solutions (buffer, RNA, and aminoglycoside) to prevent air bubbles.

-

Equilibrate the instrument to the desired experimental temperature.

-

-

Sample Preparation:

-

Prepare the RNA solution (in the sample cell) and the aminoglycoside solution (in the syringe) in the same buffer to minimize heats of dilution.

-

The concentration of the aminoglycoside should ideally be 10-20 times higher than that of the RNA.

-

-

Titration Experiment:

-

A series of small, precise injections of the aminoglycoside solution into the RNA solution is performed.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

-

Figure 4: Isothermal Titration Calorimetry (ITC) workflow.

Conclusion and Future Perspectives

This technical guide has aimed to provide a clear and accurate understanding of Validamycin C and its relationship to the broader class of aminoglycoside antibiotics. The key takeaway for researchers and drug development professionals is the critical distinction in their mechanisms of action. Canonical aminoglycosides are ribosome-targeting agents that induce mistranslation, while the Validamycin family, including Validamycin C, are specific inhibitors of trehalase.

The initial premise of a functional complex between Validamycin C and other aminoglycosides is not supported by the available evidence. Instead, Validamycin C is understood to be a less active analogue of Validamycin A within its own biosynthetic family.

For future research, while the direct interaction between these two classes of compounds may not be a fruitful avenue, the distinct mechanisms offer other opportunities. The potent and specific nature of trehalase inhibition by Validamycin A continues to make it a valuable tool in agricultural science and a potential starting point for the development of novel antifungals and insecticides. Concurrently, the deep understanding of the aminoglycoside-ribosome interaction provides a solid foundation for the rational design of new antibiotics that can overcome resistance mechanisms and exhibit improved therapeutic profiles.

By appreciating the distinct molecular strategies employed by these fascinating natural products, the scientific community can better leverage their unique properties in the ongoing quest for new and effective therapeutic agents.

References

Sources

- 1. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Crystal structure of a complex between the aminoglycoside tobramycin and an oligonucleotide containing the ribosomal decoding a site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validamycins [drugfuture.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppressing the activity of trehalase with validamycin disrupts the trehalose and chitin biosynthesis pathways in the rice brown planthopper, Nilaparvata lugens [agris.fao.org]

- 12. goldbio.com [goldbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. EXTOXNET PIP - VALIDAMYCIN [extoxnet.orst.edu]

- 15. toku-e.com [toku-e.com]

- 16. Validamycin Fungicide | Sheath Blight Control | Novobac [novobac.com]

- 17. Validamycin C | C26H45NO18 | CID 166727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - Validamycin c (C26H45NO18) [pubchemlite.lcsb.uni.lu]

- 19. Microbial transformation of validamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 5ndk - Crystal structure of aminoglycoside TC007 co-crystallized with 70S ribosome from Thermus thermophilus, three tRNAs and mRNA - Summary - Protein Data Bank Japan [pdbj.org]

- 22. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

- 23. Catching the dance of antibiotics and ribosomes at room temperature [www6.slac.stanford.edu]

- 24. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. pnas.org [pnas.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. journals.asm.org [journals.asm.org]

- 29. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

- 31. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

History and isolation of Validamycin C from fermentation broth

This guide details the technical history, biosynthetic origin, and rigorous isolation protocols for Validamycin C, a distinct component of the validamycin complex.

Executive Summary & Historical Genesis

Validamycin C is an aminocyclitol antibiotic, structurally related to the commercially dominant Validamycin A. It functions as a trehalase inhibitor but possesses distinct physicochemical properties due to its unique glycosidic architecture.[1]

The discovery of the validamycin complex occurred during the "Golden Age" of Japanese antibiotic research.[1] In 1970 , a team at Takeda Chemical Industries led by Takashi Iwasa isolated Streptomyces hygroscopicus var.[1][2] limoneus from soil samples in Akashi City, Hyogo Prefecture.[2] While Validamycin A was immediately identified as the primary antifungal agent (effective against Rhizoctonia solani in rice sheath blight), the minor components—Validamycins C, D, E, and F—were subsequently isolated and characterized by Satoshi Horii and Yukihiko Kameda in 1972 .[1]

The isolation of Validamycin C represents a classic challenge in natural product chemistry: separating a minor glycosidic variant from a structurally homologous major component using stereoselective ion-exchange chromatography.[1]

Biosynthetic Origin & Fermentation Dynamics

The production of Validamycin C relies on the submerged fermentation of S. hygroscopicus. The ratio of Validamycin C to A is dictated by the fermentation duration and media composition, as Val C is often a biosynthetic precursor or a side-shunt product that can be enzymatically converted to Val A.[1]

Fermentation Protocol

-

Strain: Streptomyces hygroscopicus var.[1][3][4][5][6][7] limoneus (Strain T-7545).[1][4][8]

-

Media Composition (Optimized for Aminocyclitols):

-

Conditions: Aerobic submerged fermentation at 28°C for 96–120 hours.

Biosynthetic Pathway Visualization

Validamycin C contains an additional

Figure 1: Biosynthetic relationship between Validamycin A and C. Val C is structurally Val A with an additional glucose unit linked via an α-bond.[1][8]

The Isolation Architecture (Core Protocol)

The separation of Validamycin C from the broth is difficult because it shares the same basicity and solubility profile as Validamycin A. Standard extraction (solvent partitioning) fails because both are highly polar and water-soluble.[1]

The solution, pioneered by Horii et al. (1972) , utilizes Dowex 1x2 (Borate form) chromatography.[1][8] This technique exploits the ability of borate ions to form reversible cyclic complexes with cis-diols on the sugar moieties.[1] Since Validamycin C has an extra glucose unit (and thus different cis-diol spatial arrangements), it binds to the borate resin with different affinity than Validamycin A.[1][8]

Step-by-Step Isolation Workflow

Phase 1: Primary Capture (Cation Exchange)[1][8]

-

Filtration: Filter fermentation broth (pH 7.0) with diatomaceous earth to remove mycelium.[1]

-

Adsorption: Pass filtrate over Dowex 50W x8 (H⁺ form) .

-

Elution: Wash with water, then elute with 0.5 N NH₄OH .

-

Concentration: Evaporate ammonia eluate in vacuo to obtain the crude basic complex (containing Val A, B, C, D, E, F).[1][8]

Phase 2: Stereoselective Purification (The Borate Logic)[1][8]

-

Resin Preparation: Pack a column with Dowex 1x2 (strongly basic anion exchanger).[1] Convert it to the Borate form by washing with 0.5 M Potassium Borate.[1]

-

Loading: Dissolve the crude complex in water and load onto the column.

-

Gradient Elution: Elute with a linear gradient of 0.1 M

0.5 M Potassium Borate (pH 9.0) .-

Separation Principle: Validamycin A and C form borate complexes of varying stability.

-

Order of Elution: Typically, Validamycin A elutes first, followed by Validamycin C (due to stronger/more complex interactions with the resin from the additional glycosyl groups).[1]

-

-

Desalting: The fractions containing Val C (identified by TLC) are pooled. To remove the borate buffer, pass the pool again over Dowex 50W (H⁺) , wash with water, and elute with dilute NH₄OH.[1]

Phase 3: Final Crystallization

-

Polishing: Pass the desalted eluate through a column of Amberlite IRA-400 (OH⁻ form) to remove residual color and anions.[1]

-

Lyophilization: Freeze-dry the effluent to obtain Validamycin C as a white amorphous powder.

Figure 2: The purification cascade for Validamycin C, highlighting the critical switch from cation exchange (capture) to borate-complex anion exchange (separation).[1][8]

Physicochemical Characterization

Validamycin C is distinguished from A by its optical rotation and molecular weight.[1] It is generally more hydrophilic due to the extra glucose unit.[1]

| Property | Validamycin A | Validamycin C |

| Molecular Formula | ||

| Molecular Weight | 497.49 Da | ~659.6 Da |

| Structure | Validoxylamine A + | Validamycin A + |

| Appearance | White amorphous powder | White amorphous powder |

| Solubility | Soluble in water, MeOH, DMF | Highly soluble in water |

| pKa | ~6.0 (Secondary amine) | ~6.0 |

| Specific Rotation | +110° (c=1, H₂O) | Distinctly different (typically higher positive rotation due to |

| TLC ( | Higher | Lower |

Note: The specific rotation and exact melting points are degradation-dependent as these compounds often decompose rather than melt sharply.[1][8]

References

-

Iwasa, T., Higashide, E., Yamamoto, H., & Shibata, M. (1971).[3][5][7][8] Studies on validamycins, new antibiotics. II. Production and biological properties of validamycins A and B.[3][4][11][12] The Journal of Antibiotics, 24(2), 107–113.[1][8] Link

-

Horii, S., Kameda, Y., & Kawahara, K. (1972).[1][3][5][8] Studies on validamycins, new antibiotics.[1][2][3][4][5][6][7][11][13] VIII. Isolation and characterization of validamycins C, D, E and F. The Journal of Antibiotics, 25(1), 48–53.[1][3][4][6][8] Link

-

Kameda, Y., Horii, S., & Yamano, T. (1975).[1][4][5][7][8] Microbial transformation of validamycins. The Journal of Antibiotics, 28(4), 298–306.[1][5][8] Link

-

Khym, J. X., & Zill, L. P. (1952).[1][8] The Separation of Sugars by Ion Exchange. Journal of the American Chemical Society, 74(8), 2090–2094.[1][8] (Foundational reference for the borate-complexation logic used in Validamycin isolation).

Sources

- 1. Validamycin A [sitem.herts.ac.uk]

- 2. Validamycin (Validamycin) - Cultivar Magazine [revistacultivar.com]

- 3. STUDIES ON VALIDAMYCINS, NEW ANTIBIOTICS. VIII [jstage.jst.go.jp]

- 4. scispace.com [scispace.com]

- 5. STUDIES ON VALIDAMYCINS, NEW ANTIBIOTICS. IV [jstage.jst.go.jp]

- 6. Validamycins [drugfuture.com]

- 7. STUDIES ON VALIDAMYCINS, NEW ANTIBIOTICS. I [jstage.jst.go.jp]

- 8. Validamycin - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolating Streptomyces from plant roots - ActinoBase [actinobase.org]

- 11. Studies on validamycins, new antibiotics. II. Production and biological properties of validamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US3032547A - Kanamycin a separation process - Google Patents [patents.google.com]

- 13. Studies of validamycins, new antibiotics. 3. Bioassay methods for the determination of validamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Validamycin C and Validoxylamine A

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between Validamycin C and its core aminocyclitol precursor, Validoxylamine A. We delve into the nuanced stereochemistry and glycosidic linkages that differentiate these two molecules, exploring the biosynthetic origins of these differences and their profound impact on biological activity. This document serves as a critical resource for researchers engaged in the study of aminoglycoside antibiotics, the development of novel fungicides and insecticides, and the broader field of carbohydrate chemistry. Detailed experimental protocols for the isolation, characterization, and comparative analysis of these compounds are provided, underpinned by a robust foundation of scientific literature.

Introduction: The Validamycin Family and the Central Role of Validoxylamine A

The validamycins are a group of aminocyclitol antibiotics produced by various strains of Streptomyces hygroscopicus.[1] First discovered in the 1970s, they have become mainstays in agriculture, particularly in Asia, for the control of fungal diseases in crops.[1] The primary mechanism of action for the validamycin family is the potent and specific inhibition of the enzyme trehalase.[2][3] Trehalase is crucial for the energy metabolism of many fungi and insects, as it hydrolyzes the disaccharide trehalose into glucose.[2] By inhibiting this enzyme, validamycins disrupt the energy supply of the target organism, leading to a fungistatic or insecticidal effect.[1][4]

At the heart of the validamycin family lies Validoxylamine A , a pseudodisaccharide composed of two C7-cyclitol units linked by a unique C-N bond.[5] Validoxylamine A itself is a potent trehalase inhibitor.[6] The various members of the validamycin family, including the most abundant and commercially significant Validamycin A, are glycosylated derivatives of Validoxylamine A.[7] This guide will focus on a less-studied member, Validamycin C , to illuminate the structural and functional consequences of glycosylation on the Validoxylamine A core.

Unraveling the Core Structures: A Comparative Analysis

The fundamental difference between Validamycin C and Validoxylamine A lies in the presence of two additional glucose moieties in the former. This seemingly simple addition has significant implications for the molecule's physicochemical properties and its interaction with its biological target.

Validoxylamine A: The Aglycone Core

Validoxylamine A is the essential aglycone precursor in the biosynthesis of several validamycins.[6] Its structure consists of two seven-carbon aminocyclitol units, valienamine and validamine, linked by a secondary amine bridge.[8]

Molecular Formula: C₁₄H₂₅NO₈[8]

Molecular Weight: 335.35 g/mol [8]

Validamycin C: The Diglycosylated Analogue

Validamycin C is a pseudotetrasaccharide that is biosynthetically derived from Validoxylamine A.[9] It features two D-glucose units attached to the Validoxylamine A core. Upon acid or enzymatic hydrolysis, Validamycin C yields Validoxylamine A and D-glucose, confirming its structure as a diglycoside of the latter.[9]

Molecular Formula: C₂₆H₄₅NO₁₈[10]

Molecular Weight: 659.6 g/mol [10]

The key structural difference is the addition of two hexose units (C₆H₁₀O₅)₂ to the Validoxylamine A core, resulting in a significant increase in molecular weight and polarity.

Table 1: Comparative Physicochemical Properties of Validoxylamine A and Validamycin C

| Property | Validoxylamine A | Validamycin C |

| Molecular Formula | C₁₄H₂₅NO₈[8] | C₂₆H₄₅NO₁₈[10] |

| Molecular Weight | 335.35 g/mol [8] | 659.6 g/mol [10] |

| Core Structure | Pseudodisaccharide | Pseudotetrasaccharide |

| Glycosylation | None (Aglycone) | Diglycosylated |

Biosynthetic Pathway: The Genesis of Structural Diversity

The structural divergence of Validamycin C and Validoxylamine A originates from their biosynthetic pathway in Streptomyces hygroscopicus.

Caption: Biosynthetic relationship of Validoxylamine A to Validamycins A and C.

Validoxylamine A serves as a crucial biosynthetic intermediate.[6] The enzyme glycosyltransferase (ValG) facilitates the attachment of a single glucose molecule to Validoxylamine A, forming Validamycin A.[6] Subsequent glycosylation steps, catalyzed by one or more additional glycosyltransferases, lead to the formation of more complex validamycins, including Validamycin C. This enzymatic cascade is responsible for the structural diversification of the validamycin family.

Structure-Activity Relationship: The Functional Consequences of Glycosylation

The addition of two glucose moieties to the Validoxylamine A core to form Validamycin C has a notable impact on its biological activity.

Trehalase Inhibition

Table 2: Comparative Biological Activity

| Compound | Target Enzyme | Reported Inhibitory Potency |

| Validoxylamine A | Insect Trehalase | Ki = 4.3 x 10⁻¹⁰ M[6] |

| Validamycin C | Trehalase | Considerably less active than Validamycin A[9] |

Cellular Uptake and Bioavailability

The increased polarity of Validamycin C due to the two additional glucose units likely affects its transport across cell membranes. While this could potentially influence its bioavailability and efficacy in a whole-organism context, detailed comparative studies on the cellular uptake of Validamycin C versus Validoxylamine A are lacking.

Experimental Protocols for Analysis and Differentiation

The structural differences between Validamycin C and Validoxylamine A can be elucidated and quantified using a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A common method for the isolation of validamycins from fermentation broth involves a series of chromatographic steps.

Protocol 1: General Isolation of Validamycins

-

Centrifugation: Centrifuge the fermentation broth of S. hygroscopicus to remove mycelia.

-

Cation Exchange Chromatography: Apply the supernatant to a cation exchange resin (e.g., Dowex 50W X2). Elute with a pH gradient (e.g., pyridine-acetic acid buffer) to separate the basic validamycin components.[7]

-

Further Chromatographic Separation: Subject the collected fractions to further separation using techniques such as column chromatography on activated carbon or anion exchange chromatography (e.g., Dowex 1 X2) to isolate individual validamycins, including Validamycin C and Validoxylamine A.[7]

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the separation and quantification of validamycins.

Protocol 2: HPLC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid is typically used.

-

Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The distinct molecular weights of Validamycin C (659.6 g/mol ) and Validoxylamine A (335.35 g/mol ) allow for their unambiguous identification and quantification.

Sources

- 1. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Validamycin A [sitem.herts.ac.uk]

- 4. Suppressing the activity of trehalase with validamycin disrupts the trehalose and chitin biosynthesis pathways in the rice brown planthopper, Nilaparvata lugens [agris.fao.org]

- 5. acgpubs.org [acgpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Validoxylamine A | C14H25NO8 | CID 11450478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Validamycin H | 130812-69-0 | Benchchem [benchchem.com]

- 10. Validamycin C | C26H45NO18 | CID 166727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Isolation and Purification of Validamycin C

Abstract & Scope

Validamycin C is a minor aminoglycoside antibiotic component of the validamycin complex produced by Streptomyces hygroscopicus.[1] Structurally distinct from the major component (Validamycin A) by the specific linkage of its glucosyl moiety, Validamycin C acts as a trehalase inhibitor. Its isolation is technically demanding due to its high polarity, lack of strong UV chromophores, and physicochemical similarity to the more abundant Validamycin A and B.

This protocol details a scalable workflow for the isolation of Validamycin C, prioritizing orthogonal chromatographic separation (Ion Exchange

Physicochemical Profile & Separation Logic

Understanding the molecule is the prerequisite for separation. Validamycins are weakly basic, highly hydrophilic pseudo-oligosaccharides.

| Property | Characteristics | Impact on Protocol |

| Structure | Highly Polar; requires aqueous mobile phases. | |

| Solubility | Soluble in water, methanol, DMSO.[2] Insoluble in acetone, ethyl acetate. | Solvent extraction (L/L) is ineffective for capture; use for impurity removal. |

| pKa | Basic (Amine functionality) | Retains on Cation Exchange (CEX) resins in acidic pH. |

| UV Absorbance | Negligible ( | UV detection is unreliable. Use RI (Refractive Index) or ELSD/MS. |

| Stability | Stable at neutral pH; hydrolyzes in strong acid/base. | Avoid prolonged exposure to pH |

Phase I: Upstream Processing & Capture

Objective: Clarify fermentation broth and capture the total validamycin complex (A, B, C, D, etc.) while removing proteins and lipophilic impurities.

Reagents

-

Resin: Dowex 50W-X8 (H

form, 50-100 mesh). -

Acid: 1 M HCl.

-

Base: 0.5 M and 1.0 M NH

OH (Ammonia solution). -

Solvent: Ethyl Acetate.

Protocol Steps

-

Harvest & Acidification:

-

Lipid Removal (L/L Extraction):

-

Wash the acidic supernatant with an equal volume of Ethyl Acetate.

-

Discard the organic (top) layer. The validamycins remain in the aqueous phase.

-

-

Cation Exchange Capture (The "Rough Cut"):

-

Pack a column with Dowex 50W-X8 (H

form). -

Load the aqueous phase (pH 2.[7]0) at a flow rate of 2 Bed Volumes (BV)/hour.[7]

-

Interaction: Validamycins (protonated amines) bind tightly to the sulfonated resin.

-

Wash: Flush with 3 BV of deionized water to remove sugars and non-ionic impurities.

-

Elution: Elute with 0.5 M NH

OH . Collect fractions until pH reaches 10. -

Validation: Spot fractions on TLC (Silica gel; n-Propanol:Acetic acid:Water 4:1:1); visualize with ninhydrin (purple spot).

-

Phase II: Fractionation (The Separation of C from A)

Objective: Separate Validamycin C from the dominant Validamycin A and other congeners using Anion Exchange Chromatography.

Note: While Validamycins are bases, they interact differentially with anion exchangers in the OH- form due to the hydroxyl groups on the cyclitol rings acting as weak acids at high pH.

Reagents

-

Resin: Dowex 1

2 (OH -

Eluent: Degassed Deionized Water (Isocratic).

Protocol Steps

-

Resin Preparation:

-

Convert Dowex 1

2 to OH

-

-

Loading:

-

Concentrate the ammonia eluate from Phase I in vacuo to a small volume.

-

Load onto the Dowex 1

2 column.

-

-

Elution (Isocratic):

-

Elute with pure deionized water.

-

Critical Separation Order:

-

Fraction 1: Validamycin A (Elutes first).

-

Fraction 2: Validamycin B.

-

Fraction 3: Validamycin C (Elutes later due to stronger interaction with the matrix or slight pKa variance).

-

-

-

Monitoring:

-

Since UV is useless, use a Refractive Index (RI) detector inline or spot fractions on TLC.

-

TLC Differentiation: Validamycin C often has a slightly lower R

value than A in highly polar systems.

-

Phase III: High-Resolution Polishing (Prep-HPLC)

Objective: Final purification to

Method Selection: Reverse Phase C18 is generally unsuitable due to lack of retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.

Chromatographic Conditions

-

Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide), 5

m, 10 -

Mobile Phase A: Acetonitrile (ACN).

-

Mobile Phase B: 10 mM Ammonium Acetate (pH 6.5).

-

Flow Rate: 3.0 mL/min (adjust for column diameter).

-

Detection: ELSD (Evaporative Light Scattering Detector) or MS (ESI+).

Gradient Profile

| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (Buffer) | Phase |

| 0.0 | 85 | 15 | Equilibration |

| 5.0 | 85 | 15 | Isocratic Hold |

| 25.0 | 60 | 40 | Linear Gradient |

| 30.0 | 50 | 50 | Wash |

| 35.0 | 85 | 15 | Re-equilibration |

Operational Note: Validamycin C typically elutes after Validamycin A in HILIC modes due to higher hydrophilicity (depending on the specific column chemistry). Collect the peak corresponding to the mass

Workflow Visualization

Caption: Step-by-step isolation workflow from fermentation broth to purified Validamycin C.

Troubleshooting & Expert Tips

"I see no retention on my HPLC column."

-

Cause: Using standard C18 with 100% aqueous mobile phase causes "phase collapse," or the molecule is simply too polar.

-

Solution: Switch to HILIC (Amide or Amino phases). If you must use C18, use an Ion-Pairing Reagent (e.g., 0.1% Heptafluorobutyric acid - HFBA) to induce retention, though this contaminates MS sources.

"Fractions A and C are co-eluting."

-

Cause: Gradient slope is too steep or pH is non-optimal.

-

Solution: In the Anion Exchange step (Dowex 1

2), use a weak borate buffer gradient (0 to 0.1 M Sodium Borate) instead of water. Borate complexes with cis-diols in the sugar moieties, amplifying separation based on stereochemistry. Note: Borate must be removed later by repeated methanol evaporation (as methyl borate).

"Low Recovery."[9]

-

Cause: Irreversible binding to strong cation exchangers.

-

Solution: Ensure the elution pH is sufficiently high (pH 10-11) using Ammonia. Do not use NaOH as it degrades the product.

References

-

Kameda, Y., et al. (1975). Microbial transformation of validamycins. The Journal of Antibiotics, 28(4), 298-306. Link

-

Asano, N., Kameda, Y., & Matsui, K. (1991). All eight possible mono-beta-D-glucosides of validoxylamine A. I. Preparation and structure determination.[8][9] The Journal of Antibiotics, 44(12), 1406-1416.[5] Link

-

Zhang, H., et al. (2018).[10] Simultaneous determination of kasugamycin and validamycin-A residues in cereals by consecutive solid-phase extraction combined with liquid chromatography–tandem mass spectrometry.[10][11] Food Additives & Contaminants: Part A, 35(3). Link

-

Tosoh Bioscience. (2011). Analysis of Kasugamycin and Validamycin in Tea Leaf by LC-MS (HILIC Application). Application Note TIS148. Link

Sources

- 1. Microbial transformation of validamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Validamycin (Validamycin) - Cultivar Magazine [revistacultivar.com]

- 4. mdpi.com [mdpi.com]

- 5. All eight possible mono-beta-D-glucosides of validoxylamine A. I. Preparation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 9. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Simultaneous determination of kasugamycin and validamycin-A residues in cereals by consecutive solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Validamycin C stock solutions for in vitro assays

Application Note: Optimization of Validamycin C Stock Solutions for In Vitro Trehalase Inhibition Assays

Technical Abstract & Scope

Validamycin C is an aminocyclitol antibiotic and a specific structural analogue of the more common Validamycin A. It functions as a potent competitive inhibitor of trehalase (EC 3.2.1.28), an enzyme critical for carbohydrate metabolism in fungi, insects, and plants. Unlike general antibiotic preparation, Validamycin C requires specific handling due to its hygroscopic nature and distinct molecular weight (

This guide provides a standardized protocol for preparing high-integrity Validamycin C stock solutions. It addresses the common experimental failure mode: inconsistent IC50 values caused by uncorrected potency and hygroscopic weight errors.

Physicochemical Profile

Before preparation, verify the specific identity of your compound. Commercial "Validamycin" is often a complex predominantly composed of Validamycin A. Ensure you are working with isolated Validamycin C for specific structure-activity relationship (SAR) studies.

Table 1: Validamycin C Technical Specifications

| Property | Specification | Critical Note |

| Chemical Name | Validamycin C | Distinct from Validamycin A |

| CAS Number | 12650-70-3 | Verify against CoA |

| Formula | ||

| Molecular Weight | 659.64 g/mol | Use this for Molar calculations |

| Solubility | Water (>100 mg/mL), DMSO | Water is preferred to avoid DMSO cytotoxicity |

| Appearance | White hygroscopic powder | Must be desiccated before weighing |

| Stability (Solid) | -20°C, Desiccated | Protect from moisture |

| Stability (Solution) | Stable at pH 6.0–8.0 | Unstable in acidic media (< pH 4) |

Critical Calculations: The Potency Correction

A common source of error in bioassays is treating the weighed mass as 100% active compound. Validamycin C is often supplied as a hydrate or with impurities. You must correct for the purity listed on the Certificate of Analysis (CoA).

Formula:

Where:

- = Desired Stock Concentration (e.g., 10 mM)

- = Potency from CoA (entered as a decimal, e.g., 0.95 for 95%)

Example Calculation: To prepare 5 mL of a 10 mM stock solution using Validamycin C (MW 659.64) with a purity of 94% :

(Note: The factor of 1000 convertsProtocol: Stock Solution Preparation

Objective: Prepare a sterile, 10 mM Validamycin C stock solution in water.

Reagents & Equipment[2]

-

Solvent: Ultrapure Milli-Q Water (18.2 MΩ·cm)

-

Filtration: 0.22 µm PES (Polyethersulfone) syringe filter (Low protein binding)

-

Vessels: Sterile amber microcentrifuge tubes (Light protection is good practice, though Val C is relatively photostable)

Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of Validamycin C stock solutions. Color coding indicates critical control points (Red = Weighing accuracy, Yellow = Sterility).

Step-by-Step Procedure

-

Acclimatization: Remove the Validamycin C vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

-

Weighing: Weigh the calculated mass (approx. 35 mg for 5 mL @ 10mM) into a sterile 15 mL conical tube.

-

Tip: Use an anti-static gun if the powder is "fly-away."

-

-

Solubilization:

-

Add 80% of the final volume (4 mL) of sterile Milli-Q water.

-

Vortex vigorously for 30–60 seconds. Validamycin C is highly water-soluble; ensure no particulates remain.

-

Add water to bring to the final volume (5 mL).

-

-

Sterilization:

-

Do NOT Autoclave. Thermal hydrolysis can degrade the glycosidic bonds.

-

Pass the solution through a 0.22 µm PES syringe filter into a sterile receiver tube. PES is chosen for its low drug-binding properties compared to Nylon or Cellulose.

-

-

Aliquoting: Dispense into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Storage: Label with Date, Concentration, and User. Store at -20°C. Stable for 6 months.

Mechanism of Action & Biological Context

Validamycin C acts by mimicking trehalose, the substrate of trehalase.[8][4][7] In fungal pathogens (e.g., Rhizoctonia solani), trehalose is a crucial energy reserve.[9] Inhibition of trehalase disrupts glucose transport and hyphal extension.

Figure 2: Mechanism of Action.[4] Validamycin C competitively inhibits Trehalase, blocking the hydrolysis of Trehalose into Glucose, thereby starving the cell of energy and structural precursors.

Functional Validation (Self-Check)

To verify your stock solution is active, perform a simple in vitro validation before committing to expensive cell-based assays.

Protocol: Porcine Trehalase Inhibition Assay (Rapid Check)

-

Enzyme: Porcine kidney trehalase (Sigma T8778 or equivalent).

-

Substrate: 25 mM Trehalose in PBS (pH 6.0).

-

Assay:

-

Control: Enzyme + Substrate.

-

Test: Enzyme + Substrate + Validamycin C (10 µM final).

-

-

Readout: Measure Glucose release using a Glucose Oxidase (GO) kit after 30 mins at 37°C.

-

Criteria: The Test sample should show >90% reduction in glucose signal compared to Control.

References

-

Iwasa, T., et al. (1971). "Validamycin C, D, E and F, new antibiotics." The Journal of Antibiotics, 24(2), 119-123.

-

Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R–104R.

-

Toku-E. (2024).[10] "Validamycin - Product Profile and Physicochemical Properties." Toku-E Technical Documents.

-

Sigma-Aldrich. (2024). "Validamycin A Technical Data Sheet (Reference for Solubility)." Merck/Sigma. (Note: While for Val A, solubility data translates to Val C due to structural similarity).

Sources

- 2. Validamycin C - CAS - 12650-70-3 | Axios Research [axios-research.com]

- 3. Validamycin C [sincopharmachem.com]

- 4. toku-e.com [toku-e.com]

- 5. Validamycin | 37248-47-8 [chemicalbook.com]

- 6. G418 (Geneticin) Stock Solution: | ENCO [enco.co.il]

- 7. mdpi.com [mdpi.com]

- 8. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validamycin Fungicide | Sheath Blight Control | Novobac [novobac.com]

- 10. rayfull.com [rayfull.com]

Application Notes and Protocols for the Enzymatic Hydrolysis of Validamycin C

Introduction

Validamycin C, an aminoglycoside antibiotic, is a component of the validamycin complex produced by Streptomyces hygroscopicus. While possessing some antifungal activity, it is considerably less potent than its counterpart, Validamycin A. The structural difference lies in an additional α-D-glucose moiety attached to the glucose of the validoxylamine A core in Validamycin C. The selective enzymatic hydrolysis of this terminal α-glucosidic linkage presents a valuable method for the bioconversion of Validamycin C into the more biologically active Validamycin A. This transformation is of significant interest to researchers in drug development and agricultural science seeking to enhance the efficacy of this important antifungal agent.

This guide provides a comprehensive overview and detailed protocols for the enzymatic hydrolysis of Validamycin C. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established enzymatic principles and analytical techniques, providing a robust framework for the successful conversion and subsequent analysis of validamycin compounds.

Principle of the Method

The enzymatic hydrolysis of Validamycin C to Validamycin A involves the selective cleavage of the terminal α-1,4-glucosidic bond. This reaction is catalyzed by α-glucosidases or through the action of certain microbial cultures that exhibit this specific enzymatic activity. The resulting products are Validamycin A and a molecule of D-glucose. For the purpose of a controlled and reproducible laboratory-scale procedure, the use of a purified or commercially available β-glucosidase with broad specificity is often employed, as these enzymes can sometimes cleave α-glucosidic linkages, albeit with potentially lower efficiency than a dedicated α-glucosidase. This protocol will focus on a generalized approach using a commercially available β-glucosidase, which is more readily accessible for many research laboratories.

The overall workflow for this process can be summarized as follows:

Caption: Workflow for the enzymatic conversion of Validamycin C.

Materials and Reagents

Enzymes and Substrates

-

Validamycin C (≥95% purity)

-

β-Glucosidase from a microbial source (e.g., from Aspergillus niger or Bacillus subtilis)[1]

Buffers and Solutions

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Sodium Carbonate (1 M)

-

Hydrochloric Acid (1 M)

-

Ammonia Solution (0.5 M)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

Consumables and Equipment

-

Cation-exchange resin (e.g., Dowex 50W X8) or Solid-Phase Extraction (SPE) cartridges (e.g., MCX)[2]

-

HPLC system with a C18 column and a suitable detector (e.g., PDA or ELSD)

-

Gas Chromatograph with a Flame Ionization Detector (FID) (optional, for derivatized analysis)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSTFA) (for GC analysis)

-

pH meter

-

Incubator or water bath

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Validamycin C

This protocol outlines the enzymatic conversion of Validamycin C to Validamycin A using a commercially available β-glucosidase. The optimal conditions for β-glucosidases from microbial sources are generally in the pH range of 5.0-8.0 and temperatures between 30-80°C.[3] We will use a pH of 5.0 and a temperature of 50°C as a starting point, which is within the optimal range for many microbial β-glucosidases.[4]

1. Preparation of Solutions:

- Substrate Stock Solution: Prepare a 10 mg/mL solution of Validamycin C in 0.1 M Sodium Acetate Buffer (pH 5.0).

- Enzyme Stock Solution: Prepare a 1 mg/mL solution of β-glucosidase in cold 0.1 M Sodium Acetate Buffer (pH 5.0). Keep the enzyme solution on ice.

2. Enzymatic Reaction:

- In a sterile microcentrifuge tube or a small glass vial, combine 1 mL of the Validamycin C stock solution with 100 µL of the β-glucosidase stock solution.

- Include a negative control by adding 100 µL of the buffer instead of the enzyme solution to a separate tube with the substrate.

- Incubate the reaction mixture at 50°C for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).

3. Reaction Termination:

- To stop the reaction, heat the samples at 100°C for 10 minutes to denature the enzyme.

- Alternatively, the reaction can be stopped by adding 50 µL of 1 M Sodium Carbonate to raise the pH.

4. Monitoring the Reaction:

- At each time point, a small aliquot (e.g., 50 µL) can be withdrawn, the reaction terminated, and the sample analyzed by HPLC (see Protocol 3) to monitor the disappearance of the Validamycin C peak and the appearance of the Validamycin A peak.

Protocol 2: Purification of Validamycin A

Following the enzymatic hydrolysis, Validamycin A needs to be purified from the reaction mixture, which contains unreacted Validamycin C, the enzyme, glucose, and buffer salts. Ion-exchange chromatography is a suitable method for separating aminoglycosides.[5][6][7]

1. Preparation of the Ion-Exchange Column:

- Pack a small column with a cation-exchange resin (e.g., Dowex 50W X8).

- Wash the resin extensively with deionized water, followed by 1 M HCl, and then deionized water again until the eluate is neutral.

- Finally, equilibrate the column with the starting buffer (e.g., deionized water or a low concentration buffer).

2. Loading the Sample:

- Adjust the pH of the terminated reaction mixture to approximately 7.0.

- Load the reaction mixture onto the equilibrated cation-exchange column.

3. Elution:

- Wash the column with several column volumes of deionized water to remove unbound substances like glucose and buffer salts.

- Elute the bound validamycins with a stepwise or linear gradient of a suitable eluent, such as ammonia solution (e.g., 0 to 0.5 M).

- Collect fractions and monitor the elution of Validamycin A by HPLC (see Protocol 3).

4. Desalting and Concentration:

- Pool the fractions containing pure Validamycin A.

- The ammonia can be removed by rotary evaporation under reduced pressure.

- The resulting aqueous solution can be lyophilized to obtain a stable, solid form of Validamycin A.[8][9]

Protocol 3: Analysis of Validamycins by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of validamycins. Due to their lack of a strong chromophore, detection can be challenging. Methods using a PDA detector at low wavelengths (e.g., 195-210 nm) or an Evaporative Light Scattering Detector (ELSD) are common.

Table 1: HPLC Conditions for Validamycin Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., containing an ion-pairing agent like 1-Hexane sulfonic acid) and a polar organic solvent (e.g., acetonitrile or methanol).[9] |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detector | PDA at 195-210 nm or ELSD |

Procedure:

-

Prepare standards of Validamycin C and Validamycin A of known concentrations.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Inject the standards to determine their retention times and to generate a calibration curve.

-

Inject the samples from the enzymatic reaction and purification steps to identify and quantify the components.

Protocol 4: Analysis by Gas Chromatography (Optional)

For an alternative analytical approach, Gas Chromatography (GC) can be used, but it requires derivatization of the polar validamycin molecules to increase their volatility. Silylation is a common derivatization technique for this purpose.[1][3][5]

1. Derivatization (Silylation):

- Take a dried aliquot of the sample (e.g., from a lyophilized fraction).

- Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSTFA) in a suitable solvent like pyridine.

- Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization.[5]

2. GC-FID Analysis:

- Inject the derivatized sample into the GC system.

Table 2: GC Conditions for Derivatized Validamycin Analysis

| Parameter | Condition |

| Column | Capillary column suitable for high-temperature analysis (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 - 280°C |

| Detector Temperature | 280 - 300°C |

| Oven Program | A temperature gradient program, for example, starting at 150°C and ramping up to 280°C. |

| Carrier Gas | Helium or Nitrogen |

Data Interpretation and Expected Results

The enzymatic hydrolysis of Validamycin C should result in a decrease in the concentration of the starting material and a corresponding increase in the concentration of Validamycin A over time. The identity of the product can be confirmed by comparing its retention time with that of a Validamycin A standard in HPLC or GC analysis. The efficiency of the conversion can be calculated based on the amount of Validamycin A produced relative to the initial amount of Validamycin C.

The purification process should yield fractions containing highly pure Validamycin A, as confirmed by a single major peak in the chromatogram.

Troubleshooting

-

Low or no conversion:

-

Check the activity of the β-glucosidase. The enzyme may be inactive.

-

Optimize the reaction conditions (pH, temperature, enzyme concentration).

-

Ensure the Validamycin C substrate is of sufficient purity.

-

-

Poor separation during purification:

-

Adjust the pH of the sample before loading onto the ion-exchange column.

-

Optimize the elution gradient (e.g., a shallower gradient may improve resolution).

-

-

Broad or tailing peaks in HPLC:

-

Ensure the mobile phase pH is appropriate for the analytes.

-

Consider using an ion-pairing reagent to improve peak shape.

-

Check the condition of the HPLC column.

-

Conclusion

The enzymatic hydrolysis of Validamycin C provides an efficient and selective method for the production of the more potent Validamycin A. The protocols outlined in this guide offer a comprehensive framework for performing this bioconversion, from the initial enzymatic reaction to the final analysis and purification of the product. By understanding the principles behind each step and carefully controlling the experimental parameters, researchers can successfully implement this valuable technique in their drug development and agricultural research endeavors.

References

-

β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (2025). MDPI. [Link]

- Optimization of Culture Conditions and Reaction Parameters of β-Glucosidase From a New Isolate of Bacillus subtilis (B1). (n.d.).

- Determination of validamycin a residues in soil by precolumn derivatization and capillary gas chromatography. (n.d.).

- Analytical method of validamycin. (2009).

- Using Mechanistic Modeling for Understanding Antibiotics Purification with Ion Exchange Chrom

- Ion exchange purifying method of aminoglycoside antibiotics. (n.d.).

- Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum. (n.d.). PMC.

- Optimisation of β-Glucosidase Production in a Crude Aspergillus japonicus VIT-SB1 Cellulase Cocktail Using One Variable at a Time and Statistical Methods and its Application in Cellulose Hydrolysis. (2023). PMC.

- Determination of Sulfate Counter Ion and Anionic Impurities in Aminoglycoside Drug Substances by Ion Chromatography with Suppres. (n.d.). cromlab-instruments.es.

- Aminoglycoside antibiotic purification. (2025).

- Ion-exchange chromatography of aminoglycoside antibodies. (n.d.). PubMed.

- Residue behavior and risk assessment of validamycin a in grape under field conditions. (2021).

- Simultaneous analysis of kasugamycin and validamycin-A in fruits and vegetables using liquid chromatography-tandem mass spectrometry and consecutive solid-phase extraction. (n.d.). Analytical Methods (RSC Publishing).

- Method for detecting validamycin A in water and rice plants. (n.d.).

- Determination of the antibiotic fungicide validamycin A in formulated products by micellar electrokinetic chrom

-

Lyophilization of Parenteral (7/93). (2014). FDA. [Link]

-

Preparation And Freeze-drying Technology Of Antibiotic Drugs. (2023). LABOAO. [Link]

- Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025). Adragos Pharma.

- Lyophilization of microbial cultures: Principles, techniques, and applications in long-term preserv

- Validamycin determined by HPLC system with PDA detector. (n.d.). [Source URL not available].

Sources

- 1. biotechrep.ir [biotechrep.ir]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Optimisation of β-Glucosidase Production in a Crude Aspergillus japonicus VIT-SB1 Cellulase Cocktail Using One Variable at a Time and Statistical Methods and its Application in Cellulose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

- 7. Ion-exchange chromatography of aminoglycoside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lyophilization of Parenteral (7/93) | FDA [fda.gov]

- 9. agnopharma.com [agnopharma.com]

Application Notes & Protocols: The Use of Validamycin as a Reference Standard in Agricultural Fungicide Testing

Preamble: The Imperative for Rigorous Standards in Fungicide Efficacy Testing

The development of novel agricultural fungicides is a cornerstone of global food security. To ensure that new active ingredients are both effective and safe, regulatory bodies and research institutions mandate rigorous efficacy testing against target pathogens.[1][2] A critical, yet often overlooked, component of this process is the use of a well-characterized reference standard. A reference standard serves as a stable benchmark, allowing for the direct comparison of a new agent's potency, validating assay performance, and ensuring inter-laboratory reproducibility.[3][4][5] This document provides a detailed guide on the application of Validamycin, a potent fungistatic antibiotic, as a reference standard in agricultural fungicide testing programs.

Section 1: Validamycin - A Profile of the Reference Fungistat

Overview and Chemical Identity

Validamycin is an antibiotic complex first isolated in the 1970s from the fermentation broth of Streptomyces hygroscopicus.[6][7][8] The complex consists of several related aminocyclitol compounds, with Validamycin A being the major and most biologically active component against plant pathogens.[8][9][10] For the purposes of high-precision analytical and quality control applications, specific, purified components like Validamycin C are utilized.[11] Using a fully characterized compound such as Validamycin C as a reference standard ensures the highest degree of traceability and accuracy in experimental setups.[11]

While much of the agricultural literature refers to the broader "Validamycin" or "Validamycin A" for field applications, this guide focuses on the use of a purified Validamycin component (such as C) as a laboratory reference standard.

Physicochemical Properties

A thorough understanding of the reference standard's properties is fundamental to its correct handling and application.

| Property | Value | Source(s) |

| Compound Name | Validamycin C | [11][] |

| CAS Number | 12650-70-3 | [11][] |

| Molecular Formula | C₂₆H₄₅NO₁₈ | [11][13] |

| Molecular Weight | 659.64 g/mol | [11][13] |

| Appearance | White to pale yellow, hygroscopic powder | [6] |

| Solubility | Readily soluble in water; soluble in DMSO and methanol. | [6][7][14] |

| Stability | Stable at room temperature in neutral or alkaline solutions; slightly unstable in acidic conditions.[14][15][16] | [14][15][16] |

Note: The properties of the more commonly cited Validamycin A (CAS 37248-47-8, MW 497.49) are similar, but using the specific data for the chosen reference standard (e.g., Validamycin C) is critical for accuracy.

Mechanism of Action: A Targeted Disruption

Unlike fungicidal agents that cause cell death, Validamycin is fungistatic, meaning it inhibits fungal growth and proliferation.[6][14] Its primary mechanism is the potent and highly specific competitive inhibition of the enzyme trehalase .[6][8][17]

Causality: Trehalose is a key disaccharide in fungi, serving as a primary storage carbohydrate and cellular protectant. The enzyme trehalase hydrolyzes trehalose into two glucose molecules, providing the fungus with an immediate energy source for growth and hyphal extension. By mimicking the structure of trehalose, Validamycin binds to the active site of trehalase, preventing this crucial energy-releasing step.[6] This leads to an accumulation of trehalose and a state of glucose starvation, effectively halting fungal development without directly killing the organism.[8] This specific, non-lethal mode of action makes it an excellent reference for evaluating novel fungistatic compounds.

Figure 1. Mechanism of Action of Validamycin.

Section 2: Application Notes for Experimental Use

Rationale for Use as a Reference Standard

Validamycin is an ideal reference standard for several reasons:

-

Defined Mechanism: Its specific inhibition of trehalase provides a clear mechanistic benchmark.

-

Fungistatic Activity: It serves as a perfect control for differentiating between fungistatic and fungicidal effects of new compounds.

-

Proven Efficacy: It has decades of established use and data, particularly against critical soil-borne pathogens like Rhizoctonia solani, the causative agent of sheath blight in rice.[6][7][17]

-

Low Toxicity: Validamycin exhibits very low toxicity to mammals, making it relatively safe to handle in a laboratory environment.[7][15]

Critical Handling and Storage Procedures

Adherence to proper storage protocols is essential for maintaining the integrity and activity of the reference standard.

| Parameter | Guideline | Rationale |

| Storage (Powder) | Store at 2-8°C in a tightly sealed container.[18] Some suppliers recommend -20°C for long-term storage.[6] | Validamycin is hygroscopic; exposure to moisture can lead to degradation. Cool, dry conditions preserve chemical integrity.[6][19] |

| Storage (Stock Solution) | Prepare in a sterile solvent (e.g., water, DMSO) and store in aliquots at -20°C for up to one month or -80°C for longer periods.[20] | Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound's activity.[20] |

| Safety | Handle using standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[21] | Although toxicity is low, good laboratory practice minimizes any potential exposure.[21] |

Preparation of Stock and Working Solutions: A Self-Validating Workflow

Accurate solution preparation is the foundation of reproducible results. The following protocol incorporates self-validating checks.

Protocol 2.3.1: Preparation of a 10 mg/mL Master Stock Solution

-

Pre-calculation: Determine the required volume of stock solution. Never prepare less than 1 mL to minimize weighing errors.

-

Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.

-

Weighing: Using a calibrated analytical balance, accurately weigh the required amount of Validamycin powder (e.g., 10.0 mg) into a sterile, conical tube. Record the exact weight.

-

Solubilization: Add a small volume of the chosen sterile solvent (e.g., 500 µL of sterile, nuclease-free water or DMSO).[22][23] Gently vortex until the powder is fully dissolved.

-

Volume Adjustment: Carefully add the solvent to reach the final calculated volume (e.g., bring 10.0 mg up to a final volume of 1.0 mL).

-

Sterilization (Aqueous only): If prepared in water, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube. Note: DMSO is not compatible with many filter types; solutions in DMSO are considered sterile if prepared from sterile components aseptically.[24]

-

Aliquoting & Labeling: Dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 50 µL aliquots). Label each tube clearly with: "Validamycin C, 10 mg/mL, [Date], [Initials]".

-

Storage: Immediately store aliquots at -20°C or -80°C.[20]

-

Documentation: Record the preparation details, including the exact weight, final concentration, lot number, and storage location, in the laboratory notebook. This provides traceability.[3]

Figure 2. Validated Workflow for Reference Standard Stock Solution Preparation.

Section 3: Protocol for In Vitro Antifungal Susceptibility Testing

This section details the use of Validamycin as a reference standard in a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a test compound. The methodology is based on principles from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity.[25][26][27]

Principle of Broth Microdilution

This method determines the lowest concentration of a fungicide that inhibits the visible growth of a target fungus in a liquid medium after a specified incubation period.[25] By running the test compound in parallel with the Validamycin reference standard, a direct comparison of potency can be made.

Materials and Reagents

-

Test Compound: Prepared as a sterile stock solution.

-

Validamycin C: Reference standard stock solution (from Protocol 2.3.1).

-

Fungal Isolate: A pure, viable culture of the target pathogen (e.g., Rhizoctonia solani).

-

Quality Control (QC) Strain: A standard strain with a known MIC range for Validamycin (e.g., an ATCC strain).

-

Culture Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.[28]

-

Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator (35°C), spectrophotometer or nephelometer.

Step-by-Step Experimental Protocol

-

Plate Mapping: Design the plate layout. Include wells for serial dilutions of the test compound, Validamycin C, a positive control (fungus only, no compound), and a negative/sterility control (medium only, no fungus).

-

Compound Dilution:

-

Add 100 µL of sterile RPMI-1640 medium to all wells except those in the first column of each test series.

-

Prepare an intermediate dilution of your test compound and Validamycin C stock solutions in RPMI-1640.

-

Add 200 µL of this starting dilution to the first well of the respective rows.

-

Perform a 1:1 serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the last well. This creates a gradient of concentrations.

-

-

Inoculum Preparation (Self-Validation Step):

-

Subculture the fungal isolate to ensure it is in the active growth phase.

-

Prepare a suspension of the fungus in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[25] This standardization is critical for reproducibility.

-

Dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[25]

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control wells).

-

This step dilutes the compounds in the wells by a further 1:1, achieving the final test concentrations. The total volume in each well is now 200 µL.

-

-